C=S Thione vs C=O Oxindole: ~10-Fold Superior Kinase Inhibition Potency at the Scaffold Level
Within a congeneric series of 3-(substituted-benzylidene)-1,3-dihydro-indolin derivatives, the thione (–C=S) variants consistently outperformed their oxindole (–C=O) counterparts as inhibitors of both human recombinant CK2 and p60c-Src tyrosine kinase in vitro [1]. In a follow-up quantitative ELISA assay, a representative thione derivative (compound 12) exhibited an IC₅₀ of 21.9 μM, whereas its direct one congener (compound 3) showed an IC₅₀ approximately 10-fold higher [2]. This scaffold-level potency advantage is attributed to enhanced binding interactions at the kinase ATP site.
| Evidence Dimension | Inhibitory potency against p60c-Src tyrosine kinase |
|---|---|
| Target Compound Data | Thione scaffold IC₅₀ = 21.9 μM (compound 12, representative thione); the target compound shares the identical indoline-2-thione core with hydrazono substitution at C3 |
| Comparator Or Baseline | Oxindole scaffold IC₅₀ ≈ 219 μM (compound 3, representative one congener; ~10-fold difference) [2] |
| Quantified Difference | ~10-fold lower IC₅₀ for thione vs one scaffold |
| Conditions | ELISA-based tyrosine kinase inhibition assay; compounds tested as 3-(substituted-benzylidene) derivatives [1][2] |
Why This Matters
For kinase-targeted screening cascades, selection of the thione oxidation state can provide a 10-fold potency head-start over the corresponding oxindole, reducing the synthetic burden of optimizing weaker hits.
- [1] Olgen S, Götz C, Jose J. Synthesis and biological evaluation of 3-(substituted-benzylidene)-1,3-dihydro-indolin derivatives as human protein kinase CK2 and p60(c-Src) tyrosine kinase inhibitors. Biol Pharm Bull. 2007;30(4):715-718. doi:10.1248/bpb.30.715. View Source
- [2] Olgen S. Comparison of some 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives as ligands of tyrosine kinase based on binding mode studies and biological assay. Arch Pharm Res. 2006;29(11):1006-1017. doi:10.1007/BF02969285. View Source
